![molecular formula C11H12ClNO3 B2477743 5-[(3-氯苯基)氨基]-5-氧代戊酸 CAS No. 197170-08-4](/img/structure/B2477743.png)

5-[(3-氯苯基)氨基]-5-氧代戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

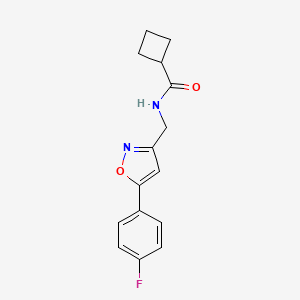

- 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid , also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid , is a chemical compound with the molecular formula C<sub>11</sub>H<sub>10</sub>ClNO<sub>3</sub> .

- It is a white crystalline substance and belongs to the class of oxo acids and derivatives .

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

- Unfortunately, I don’t have access to specific synthetic methods for this compound. However, scientific literature likely contains relevant information.

Molecular Structure Analysis

- The molecular structure of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group and a chlorophenyl group attached.

- The chlorophenyl group contributes to its aromatic character.

Chemical Reactions Analysis

- The compound may undergo various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : High (200-300°C) due to ionic properties.

- Solubility : Soluble in water and ethanol, insoluble in non-polar solvents.

- Amphoteric Property : Can act as both an acid and a base due to its dipolar nature.

- Isomerism : Exists in D and L forms (except glycine).

科学研究应用

生物合成前体

5-氨基-4-氧代戊酸是 5-[(3-氯苯基)氨基]-5-氧代戊酸的结构变体,是叶绿素、细菌叶绿素和血红素等生物活性卟啉生物合成中的前体。这些化合物在光合作用、氧气运输和电子传输等过程中起着至关重要的作用 (Shrestha‐Dawadi & Lugtenburg, 2003).

化学合成

该化合物已被合成用于各种应用。例如,与 5-[(3-氯苯基)氨基]-5-氧代戊酸相关的 5-氨基-4-氧代戊酸盐酸盐是由乙酰丙酸经酯化和溴化过程合成的 (袁, 2006).

反应研究

已经对与 5-[(3-氯苯基)氨基]-5-氧代戊酸结构类似的化合物涉及的反应进行了研究。例如,研究了 3-(邻氯苄叉)-2,4-二氧代戊酸与盐酸羟胺的反应,在不同条件下生成各种产物 (Kurihara, Mori, & Sakamoto, 1977).

生化研究

在生化研究中,使用 5-氯-4-氧代戊酸(一种相关化合物)来识别半胱氨酸为丙酮酸激酶(一种对糖酵解至关重要的酶)中的反应性基团 (Chalkley & Bloxham, 1976).

电合成

研究了 5-氨基-4-氧代戊酸盐酸盐(主题化合物的变体)的电合成,证明了电化学方法在合成复杂有机化合物中的潜力 (Konarev, Lukyanets, & Negrimovskii, 2007).

晶体结构分析

已经对相关化合物的合成和晶体结构分析进行了分析,例如 (4E)-5-(3-氯苯基)-N-(4-氯苯基)-2-重氮-3-氧代戊-4-烯酸酰胺,提供了对这些复杂分子的结构性质的见解 (恒山, 东东, & 迟琼, 2005).

安全和危害

- The compound is not considered hazardous according to OSHA standards.

- No specific hazards identified.

- Toxicity : Not available.

- Fire Hazard : Keep away from heat and ignition sources.

未来方向

- Research on this compound could explore its potential therapeutic applications, biological targets, and optimization of its properties.

属性

IUPAC Name |

5-(3-chloroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGZUZWYWFERNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)

![2-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2477662.png)

![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)

![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)

![N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)

![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)

![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)